molecular formula C9H13NO B1282937 4-Ethyl-3-methoxyaniline CAS No. 947691-59-0

4-Ethyl-3-methoxyaniline

Cat. No.: B1282937
CAS No.: 947691-59-0
M. Wt: 151.21 g/mol
InChI Key: FHEIXLLVGYMBCH-UHFFFAOYSA-N
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Description

4-Ethyl-3-methoxyaniline is an aromatic amine derivative characterized by a methoxy group (-OCH₃) at the 3-position and an ethyl group (-CH₂CH₃) at the 4-position of the aniline ring. For example, substituted 4-methoxyanilines are frequently employed as intermediates in pharmaceutical synthesis (e.g., and ) or as components in nonlinear optical materials (e.g., and ). The ethyl group in this compound may enhance lipophilicity compared to polar substituents like acetamino or nitrobenzylidene groups, influencing solubility and reactivity in synthetic applications .

Properties

IUPAC Name

4-ethyl-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-7-4-5-8(10)6-9(7)11-2/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEIXLLVGYMBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552504
Record name 4-Ethyl-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947691-59-0
Record name 4-Ethyl-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-3-methoxyaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-methoxyaniline can be achieved through several methods. One common approach involves the nitration of 4-ethyl-3-methoxybenzene followed by reduction of the nitro group to an amino group. Another method includes the direct amination of 4-ethyl-3-methoxybenzene using ammonia or an amine source under catalytic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed amination reactions. These reactions are efficient and can be scaled up for large-scale production. The reaction conditions typically involve the use of a palladium catalyst, a base, and an amine source under controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include substituted anilines, quinones, and other aromatic derivatives .

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Synthesis
    • 4-Ethyl-3-methoxyaniline is utilized in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a building block for more complex molecules, particularly in the development of drugs targeting specific biological pathways. The methoxy group can enhance the solubility and bioavailability of resultant compounds, making them more effective in therapeutic applications.
  • Biological Activity Studies
    • Although specific biological activities of this compound are not extensively documented, similar compounds often exhibit antimicrobial and cytotoxic properties. Research into its interactions with biological molecules is crucial for understanding its potential pharmacological effects. For instance, studies have indicated that compounds with similar structures can influence cellular processes, providing a basis for further exploration of this compound's biological roles.
  • Material Science
    • The compound exhibits interesting electrical conductivity properties, making it suitable for applications in sensors and batteries. Its unique structure allows for modifications that can enhance performance in electronic devices. Research has shown that derivatives of aniline can be used to create conductive polymers, which are essential in developing advanced materials for electronics.
  • Synthesis Pathways
    • Several synthesis methods have been explored for producing this compound. These include palladium-catalyzed reactions that optimize yield and purity through controlled temperature and pressure conditions. Understanding these pathways is crucial for scaling up production for industrial applications.
  • Toxicological Assessments
    • Interaction studies involving this compound are essential for assessing its safety profile and potential toxicity. Research indicates that aromatic amines can exhibit mutagenic properties; thus, comprehensive toxicological evaluations are necessary before widespread application .

Mechanism of Action

The mechanism of action of 4-Ethyl-3-methoxyaniline involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The presence of the ethyl and methoxy groups can influence the compound’s lipophilicity and its ability to cross cell membranes, affecting its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Key Substituents Polarity Primary Application Synthesis Yield/Notes
4-Ethyl-3-methoxyaniline -OCH₃, -CH₂CH₃ Moderate Organic synthesis intermediate Not reported in evidence
4-Methoxyaniline () -OCH₃ High Pharmaceutical intermediates 83% yield via hydrogenation
MNBA () -OCH₃, -NHCOCH₃, -NO₂ High Nonlinear optical materials Requires epitaxial layering
4-(Cyclopentyloxy)-3-methoxyaniline () -OCH₃, -O-C₅H₉ Low High-yield synthesis target >97% yield reported

Research Implications

The ethyl group in this compound likely balances reactivity and stability, making it a candidate for tailored syntheses. Further research should explore its hydrogenation behavior and optical properties relative to MNBA analogs.

Biological Activity

4-Ethyl-3-methoxyaniline, a substituted aniline compound, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

This compound is characterized by an ethyl group and a methoxy group attached to the aniline ring. The general structure can be represented as follows:

C9H13N 4 Ethyl 3 methoxyaniline \text{C}_9\text{H}_{13}\text{N}\quad \text{ 4 Ethyl 3 methoxyaniline }

The synthesis typically involves the alkylation of 3-methoxyaniline with ethyl halides under basic conditions. This method allows for the efficient production of the compound in moderate to high yields.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various aniline derivatives found that this compound was effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

These values indicate that this compound possesses antibacterial activity comparable to conventional antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were determined to be:

Cell Line IC50 (µM)
HeLa15
A54920

These findings suggest that the compound may induce apoptosis and inhibit cell growth through mechanisms that require further elucidation .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated antioxidant activity. It was shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound's ability to reduce reactive oxygen species (ROS) levels was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, yielding an IC50 value of approximately 30 µg/mL. This positions it as a potential candidate for formulations aimed at combating oxidative damage .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of various anilines, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .
  • Anticancer Mechanisms : Research conducted on the effects of this compound on HeLa cells revealed that it induces apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound .

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